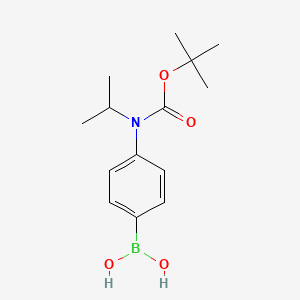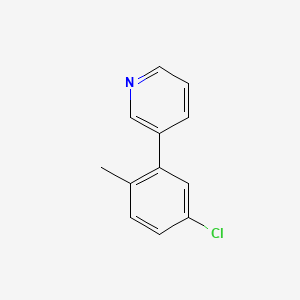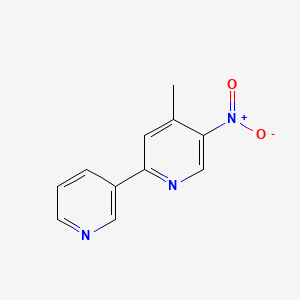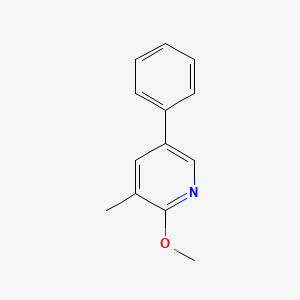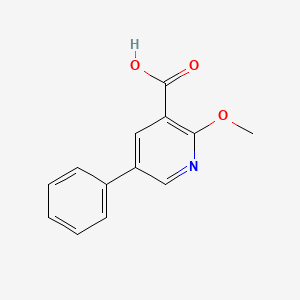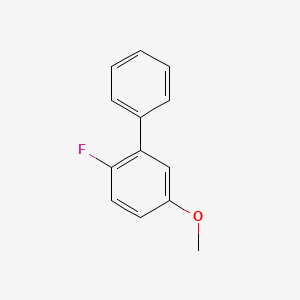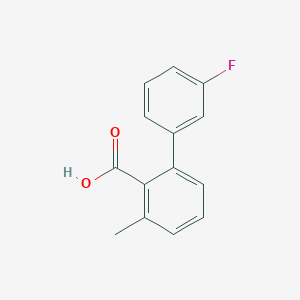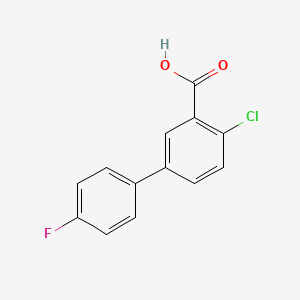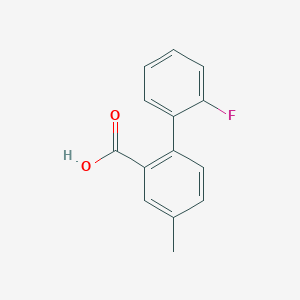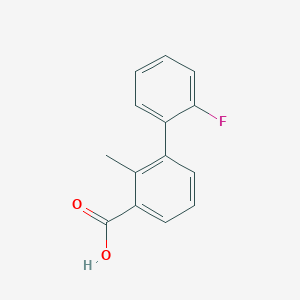
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%
Übersicht
Beschreibung
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 99-100 °C and a molecular weight of 257.58 g/mol. It is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds, as a precursor to pharmaceuticals, and in the manufacture of dyes and pigments.
Wirkmechanismus
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, acts as an electrophilic reagent in organic synthesis. It is capable of reacting with nucleophiles, such as alcohols, amines, and carboxylic acids. It can also react with electrophiles, such as aldehydes and ketones. This reaction results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has several advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively stable and can be stored for extended periods of time. However, it can be toxic if ingested and should be handled with care. Additionally, it can react with other compounds and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%. One potential direction is in the development of new pharmaceuticals, as it has been shown to have inhibitory effects on certain enzymes. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of polymers and biodegradable plastics. Finally, it could be used in the development of new catalysts for organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-fluorophenyl)benzoic acid, 95%, has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It is also used as a catalyst in organic synthesis and as a reagent in the synthesis of organic compounds. Additionally, it is used in the synthesis of polymers and in the manufacture of biodegradable plastics.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMEIJZUJJBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673471 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)benzoic acid | |
CAS RN |
1183702-65-9 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


